molecular formula C7H3ClFIO B053183 2-Fluoro-6-iodobenzoyl chloride CAS No. 111771-12-1

2-Fluoro-6-iodobenzoyl chloride

Cat. No. B053183
M. Wt: 284.45 g/mol
InChI Key: KUULKUHCAMRGCF-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodobenzoyl chloride is a compound that has been synthesized and studied for its potential applications and properties. The synthesis of related compounds often involves multi-step reactions starting from simpler aromatic compounds, with specific substituents introduced through various chemical reactions. The molecular structure of such compounds is typically confirmed using spectroscopic methods and X-ray crystallography, which provide insights into the arrangement of atoms and the presence of specific functional groups .

Synthesis Analysis

The synthesis of 2-fluoro-6-iodobenzoyl chloride and related compounds involves several steps, including protection of functional groups, introduction of substituents like iodine, and subsequent deprotection. For example, 2-fluoro-6-iodobenzoic acid was synthesized from 2-amino-6-fluorobenzoic acid through a process involving diazotization and iodosubstitution, followed by deprotection to yield the final product . Similarly, other compounds with fluoro and chloro substituents have been synthesized through methods such as oximation, chlorination, cyclization, and acyl chlorination .

Molecular Structure Analysis

The molecular structure of 2-fluoro-6-iodobenzoyl chloride and related compounds is often non-planar, with the presence of different conformers such as anti and gauche. The structure is influenced by the size and electronegativity of the substituents, which can affect bond distances and angles. For instance, the presence of fluorine atoms can lead to deviations from planarity and influence the overall molecular conformation . X-ray crystallography has been used to determine the crystal structure of related compounds, revealing details such as hydrogen bonding, molecular packing, and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of 2-fluoro-6-iodobenzoyl chloride and similar compounds is influenced by the presence of substituents, which can either facilitate or hinder chemical reactions. For example, the ortho effect has been observed to affect the solvolysis of related compounds, where the size and electronegativity of the substituents can either stabilize or destabilize the acyl cation, thus influencing the reaction mechanism . The chemical reactions often involve interactions with nucleophiles, where the acyl chloride group is a key reactive site.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-6-iodobenzoyl chloride are determined by its molecular structure and the nature of its substituents. The presence of halogen atoms such as fluorine and iodine can significantly affect properties like solubility, melting point, and reactivity. For instance, the solubility of related fluorine-substituted compounds in water or buffer systems has been improved, which is beneficial for their potential applications in medicinal chemistry . The electronic effects of the substituents also play a crucial role in determining the chemical behavior of these compounds during reactions .

Scientific Research Applications

  • Synthesis of Organic Compounds:

    • 2-Fluoro-6-iodobenzoyl chloride is used in the synthesis of various organic compounds. For instance, it's utilized in the synthesis of 2-fluoro-6-iodobenzoic acid, a compound synthesized from 2-amino-6-fluorobenzoic acid, featuring high purity and yield and confirmed by MS and 1HNMR (Zhao, Zhang, & Tao, 2010).
    • It's also involved in the synthesis of spiroisoindolinones and isoindolin-1-ones via palladium-catalyzed heterocyclization, showing its utility in complex organic syntheses (Cho et al., 1999), (Cho et al., 2000).
  • Pharmacological Applications:

    • The synthesis and evaluation of fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives reveal their potential anti-inflammatory activities. This indicates the role of fluorine-substituted compounds in drug development (Sun et al., 2019).
    • Antitumor properties are explored in benzothiazoles synthesized using fluorinated compounds, demonstrating the significance of such molecules in cancer research (Hutchinson et al., 2001).
  • Chemical Analysis and Structure Elucidation:

    • Studies on the molecular structures of various halogen-substituted benzoyl chlorides, including 2-fluorobenzoyl chloride, provide insights into their conformational behaviors and molecular compositions (Johansen, Dahl, & Hagen, 2013).
    • The solvolysis of 2,6-difluorobenzoyl chloride highlights the influence of fluoro substituents on reaction mechanisms, contributing to a better understanding of chemical reactivity (Park & Kevill, 2012).

Safety And Hazards

2-Fluoro-6-iodobenzoyl chloride causes severe skin burns and eye damage . It also causes serious eye damage and liberates toxic gas when it comes in contact with water .

Future Directions

As a laboratory chemical, 2-Fluoro-6-iodobenzoyl chloride should be handled with care. It should not be released into the environment . It should be stored locked up and in a well-ventilated place .

properties

IUPAC Name

2-fluoro-6-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUULKUHCAMRGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381059
Record name 2-Fluoro-6-iodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-iodobenzoyl chloride

CAS RN

111771-12-1
Record name 2-Fluoro-6-iodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-iodobenzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Padilla-Salinas, R Anderson… - Journal of Medicinal …, 2019 - ACS Publications
… It was prepared by general method B using 0.36 mmol 2-fluoro-6-iodobenzoyl chloride, 0.3 mmol 13, 0.9 mmol pyridine, and 2 mL of CH 2 Cl 2 . It was purified by column …
Number of citations: 14 pubs.acs.org

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